molecular formula C6H5BrN4 B2367107 5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1824324-42-6

5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B2367107
CAS No.: 1824324-42-6
M. Wt: 213.038
InChI Key: SAXJIWTWKKIZMB-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is a derivative of pyrazolo[3,4-c]pyridine, characterized by the presence of a bromine atom at the 5-position and an amino group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves the bromination of pyrazolo[3,4-c]pyridine derivatives. One common method includes the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, followed by protection of the NH group with PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 5-position and amino group at the 3-position make it a versatile intermediate for further functionalization and derivatization.

Properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXJIWTWKKIZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824324-42-6
Record name 5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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